molecular formula C23H17NO2 B14269814 4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione CAS No. 138846-11-4

4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione

Cat. No.: B14269814
CAS No.: 138846-11-4
M. Wt: 339.4 g/mol
InChI Key: SFEVEPUSYRIZAO-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a phenyl group, a tetrahydronaphthoquinoline core, and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of a naphthoquinone derivative with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. Refluxing the reaction mixture at elevated temperatures is usually necessary to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.

    Naphthoquinones: These compounds have a naphthoquinone structure and exhibit similar redox properties.

    Phenylquinolines: These compounds contain a phenyl group attached to a quinoline ring and have comparable chemical reactivity.

Uniqueness

4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

138846-11-4

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

4-phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione

InChI

InChI=1S/C23H17NO2/c25-22-17-8-4-5-9-18(17)23(26)20-19(22)11-10-16-15(12-13-24-21(16)20)14-6-2-1-3-7-14/h1-11,15,24H,12-13H2

InChI Key

SFEVEPUSYRIZAO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1C3=CC=CC=C3)C=CC4=C2C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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